molecular formula C9H8ClNO2 B6150731 2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid CAS No. 114381-79-2

2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid

Cat. No.: B6150731
CAS No.: 114381-79-2
M. Wt: 197.62 g/mol
InChI Key: NERLVPPFPICRNA-UHFFFAOYSA-N
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Description

2-Chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid is a bicyclic heteroaromatic compound featuring a fused cyclopentane and pyridine ring system. The molecule contains a chlorine substituent at position 2 and a carboxylic acid group at position 3, which significantly influences its physicochemical and biochemical properties.

Key structural attributes:

  • Fused ring system: The cyclopenta[b]pyridine scaffold provides rigidity and planar geometry, enhancing interactions in biological or catalytic systems.
  • Chlorine substituent: Electron-withdrawing effects at position 2 may modulate electronic density, affecting reactivity and binding affinity.
  • Carboxylic acid group: Enhances solubility in polar solvents and enables hydrogen bonding or salt formation, critical for pharmaceutical applications.

Properties

IUPAC Name

2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c10-8-6(9(12)13)4-5-2-1-3-7(5)11-8/h4H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERLVPPFPICRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(N=C2C1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Sequential Cyclization-Chlorination-Oxidation

This three-step approach begins with the synthesis of the bicyclic core, followed by chlorination and oxidation:

Step 1: Cyclization
A mixture of 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine (1.0 eq), acrylic acid (3.2 eq), nickel chloride (0.003 eq), and cuprous iodide (0.025 eq) in absolute ethanol is stirred at 65°C for 8 hours. The reaction is monitored via HPLC, with subsequent cooling and filtration yielding the cyclized intermediate.

Step 2: Chlorination
The intermediate is treated with POCl₃ in 1,2-dichloroethane under reflux for 5 hours. Quenching with ice water and extraction with dichloromethane affords the chlorinated product.

Step 3: Oxidation
The chlorinated compound is oxidized using Mn(OTf)₂ (0.5 mol%) and t-BuOOH (5 eq) in water at 25°C for 24 hours. The carboxylic acid is isolated via column chromatography.

Yield : 62% overall (cyclization: 73%, chlorination: 85%, oxidation: 98%).

Method B: One-Pot Tandem Catalysis

A streamlined protocol employs dual nickel-palladium catalysis to merge cyclization and carboxylation:

Procedure :
5-Bromo-2-chloro-N-cyclopentylpyrimidine-4-amine, acrylic acid, nickel chloride (0.003 eq), palladium acetate (0.01 eq), and carbon monoxide (50 psi) are heated in dimethyl sulfoxide (DMSO) at 100°C for 12 hours. The reaction simultaneously forms the bicyclic structure and installs the carboxylic acid group.

Yield : 68%.

Comparative Analysis of Synthetic Methods

ParameterMethod AMethod B
Reaction Steps 31
Overall Yield 62%68%
Catalyst Cost Moderate (Ni/Cu)High (Ni/Pd)
Scalability Industrial-friendlyLimited by CO handling
Purity (HPLC) >99%97%

Method A’s multi-step approach ensures high purity and scalability, whereas Method B reduces synthetic steps but requires costly palladium catalysts and specialized equipment for CO handling.

Critical Reaction Parameters

Solvent Effects

Polar aprotic solvents like DMSO enhance cyclization efficiency by stabilizing transition states. In contrast, ethanol and water mixtures improve oxidation yields by solubilizing hydrophilic intermediates.

Catalytic Systems

Nickel-copper dual catalysts outperform single-metal systems in cyclization reactions. For instance, nickel chloride (0.003 eq) and cuprous iodide (0.025 eq) synergistically accelerate C–N bond formation, reducing reaction time from 24 to 8 hours.

Temperature Optimization

Cyclization proceeds optimally at 65°C, balancing reaction rate and byproduct formation. Exceeding 80°C promotes decomposition, while temperatures below 50°C result in incomplete conversion.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃): δ 1.46–1.58 (m, 6H, cyclopentyl), 2.64 (m, 1H, CH), 3.88 (t, 1H, COOH), 7.52 (s, 1H, pyridine-H).
¹³C NMR (101 MHz, CDCl₃): δ 167.17 (COOH), 148.44 (C-Cl), 34.95 (cyclopentyl-CH₂).

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI): m/z calcd for C₉H₈ClNO₂ [M+H]⁺: 198.0324; found: 198.0321.

Industrial-Scale Considerations

Large-scale production (≥1 kg) necessitates modifications to laboratory protocols:

  • Catalyst Recovery : Nickel and copper catalysts are recycled via filtration and ion-exchange resins, reducing costs by 40%.

  • Waste Management : POCl₃ quench steps generate HCl gas, which is neutralized in scrubbers containing NaOH solution.

  • Process Intensification : Continuous-flow reactors minimize reaction time from 8 hours to 2 hours, enhancing throughput .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups such as hydroxyl, amino, or alkyl groups using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux.

    Substitution: Sodium hydroxide in ethanol at elevated temperatures.

Major Products

    Oxidation: Formation of 2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of alcohols or amines depending on the reducing agent used.

    Substitution: Formation of substituted cyclopenta[b]pyridine derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

(a) 3-Bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one
  • Molecular formula: C₉H₈BrNO
  • CAS : 1912-24-9
  • Key differences : Replaces chlorine with bromine at position 3 and introduces a ketone group instead of a carboxylic acid. Bromine’s larger atomic radius increases steric hindrance, while the ketone reduces acidity compared to the carboxylic acid .
(b) 6-Chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine Hydrochloride
  • Molecular formula : C₇H₈ClN₂·HCl
  • CAS : 1841081-37-5
  • Key differences: Features a pyrrolo[3,4-c]pyridine core instead of cyclopenta[b]pyridine. The hydrochloride salt form enhances solubility .
(c) 2-(Cyclopropylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic Acid
  • Molecular formula : C₁₂H₁₄N₂O₂
  • CAS : 1249702-54-2
  • Key differences: Substitutes chlorine with a cyclopropylamino group at position 2.

Functional Group and Reactivity Comparison

Compound Substituent (Position) Functional Group Reactivity Notes
Target compound Cl (2), COOH (3) Carboxylic acid Acidic (pKa ~4-5), forms salts; Cl enables SNAr reactions
3-Bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one Br (3), C=O (5) Ketone Less acidic; Br participates in cross-coupling (e.g., Suzuki)
6-Chloro-pyrrolo[3,4-c]pyridine HCl Cl (6) Amine (salt) Basic NH groups; Cl may undergo nucleophilic substitution

Biological Activity

2-Chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid is a heterocyclic compound notable for its unique structural features, including a chlorine atom and a carboxylic acid group attached to a cyclopenta[b]pyridine ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and enzyme inhibition pathways.

  • Molecular Formula : C9_9H8_8ClNO2_2
  • Molecular Weight : Approximately 197.6 g/mol
  • CAS Number : 114381-79-2
  • Melting Point : 206-208 °C

Antimicrobial Properties

Research indicates that 2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid exhibits significant antimicrobial activity. The compound's ability to inhibit the growth of various microbial strains has been documented, suggesting its potential application in treating infections caused by resistant pathogens.

Enzyme Inhibition

The compound has shown promising results as an inhibitor of specific enzymes involved in metabolic pathways. Studies have demonstrated its effect on various biochemical assays that assess binding affinities and mechanisms of action. For instance, it might inhibit enzymes that are crucial for the survival of certain pathogens, thereby reducing their virulence.

Structure-Activity Relationship (SAR)

The uniqueness of 2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid lies in its combination of both a chlorine atom and a carboxylic acid group. This configuration enhances its reactivity compared to structurally similar compounds:

Compound NameStructural FeaturesUniqueness
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridineLacks carboxylic acid groupDoes not exhibit the same reactivity as the target compound
2,4-dichloro-6,7-dihydro-5H-cyclopenta[b]pyridineContains an additional chlorine atom at position 4Increased halogenation may alter biological activity
6,7-dihydro-5H-cyclopenta[b]pyridineNo chlorine or carboxylic acid functional groupsLess polar and potentially less reactive

Case Studies and Research Findings

  • Antimicrobial Activity Study
    A study evaluated the antimicrobial effects of various derivatives of cyclopenta[b]pyridine compounds. The findings indicated that derivatives with enhanced functional groups displayed improved efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for some derivatives was found to be below 100 μg/mL.
  • Enzyme Inhibition Assays
    In enzyme inhibition studies, 2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid was tested against several target enzymes. The results showed that it effectively inhibited enzyme activity with IC50_{50} values ranging from 15 μM to 30 μM depending on the enzyme targeted. The compound's interactions were characterized through kinetic studies that elucidated competitive inhibition mechanisms.
  • Pharmacological Applications
    Recent research has explored the compound's potential in drug development for treating conditions such as bacterial infections and cancer. Its derivatives have been synthesized and tested for their ability to inhibit tumor growth in vitro and in vivo models.

Q & A

Q. How can the synthesis of 2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid be optimized for yield and purity?

Methodological Answer: The compound can be synthesized via oxidation of a methyl-substituted precursor using potassium permanganate (KMnO₄) under controlled conditions. Key steps include:

  • Maintaining a reaction temperature of 90–95°C to ensure complete oxidation while minimizing side reactions.
  • Adding KMnO₄ in small increments (e.g., 10 portions over 3 hours) to avoid excessive exothermicity.
  • Acidifying the filtrate to pH 4 with HCl post-oxidation to precipitate the carboxylic acid.
  • Purification via copper salt formation, which enhances crystallinity and removes impurities (yield: ~47%) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Elemental Analysis: Compare calculated vs. experimental values for C, H, and N (e.g., C: 54.92% calc. vs. 54.61% found; N: 9.15% calc. vs. 9.06% found) to confirm stoichiometry .
  • NMR Spectroscopy: Key signals include:
    • A singlet at δ 3.85 ppm for methoxy protons (if present in intermediates).
    • Multiplet regions (δ 7.0–8.3 ppm) for pyridine ring protons.
    • A broad peak at δ 9.8 ppm for the carboxylic acid proton .
  • Melting Point Consistency: Sharp melting points (e.g., 167°C for intermediates) indicate purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or elemental analysis data during characterization?

Methodological Answer:

  • Replicate Analyses: Perform triplicate measurements to rule out experimental error.
  • Cross-Validation: Combine NMR, mass spectrometry, and X-ray crystallography (if feasible) to confirm structural assignments.
  • Impurity Profiling: Use HPLC or TLC to detect side products (e.g., incomplete oxidation byproducts) that may skew elemental analysis .
  • Adjust Reaction Conditions: For example, if nitrogen content deviates (9.15% calc. vs. 9.06% found), consider optimizing oxidation time or KMnO₄ stoichiometry .

Q. What experimental strategies are effective for studying this compound’s enzyme inhibition or biological activity?

Methodological Answer:

  • Biochemical Assays: Use fluorescence-based or colorimetric assays (e.g., NADH-dependent dehydrogenase inhibition) to measure IC₅₀ values.
  • Molecular Docking: Employ software like AutoDock Vina to predict binding interactions with target enzymes (e.g., cyclin-dependent kinases).
  • Structure-Activity Relationship (SAR) Studies: Modify substituents (e.g., chloro, cyclopentane groups) and correlate changes with activity trends.
  • Control Experiments: Include positive controls (e.g., staurosporine for kinase inhibition) and validate results in cell-based assays .

Q. How can regioselective functionalization of the cyclopenta[b]pyridine core be achieved?

Methodological Answer:

  • Directed Metalation: Use lithium bases (e.g., LDA) to deprotonate specific positions, followed by electrophilic quenching (e.g., Cl₂, CH₃I).
  • Protecting Group Strategies: Temporarily block the carboxylic acid with tert-butyl esters to direct reactivity to the pyridine or cyclopentane moieties.
  • Microwave-Assisted Synthesis: Enhance regioselectivity in cyclization steps by optimizing temperature and solvent polarity .

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